Ultra-Low Femtomolar Detection Limits Achieved with 1-Pyrenecarboxaldehyde Derivatization in MALDI-TOF MS
1-Pyrenecarboxaldehyde (1-py) enables the simultaneous quantitative detection of cysteine (Cys) and homocysteine (Hcy) at an exceptionally low detection limit of 250 amol/L following derivatization, as determined by matrix-assisted laser desorption and ionization time-of-flight mass spectrometry (MALDI-TOF MS) . This performance is attributed to its high derivatization and ionization efficiency. In contrast, unmodified pyrene or other non-aldehyde derivatives cannot be used for this specific covalent labeling strategy .
| Evidence Dimension | Detection Limit for Biothiols (Cysteine/Homocysteine) |
|---|---|
| Target Compound Data | 250 amol/L |
| Comparator Or Baseline | Unsubstituted pyrene or 1-aminopyrene (Not applicable for this derivatization method) |
| Quantified Difference | Class-level inference: The aldehyde functionality is essential for the covalent labeling reaction, enabling detection limits unattainable by non-aldehyde analogs in this specific assay. |
| Conditions | MALDI-TOF MS analysis after derivatization of Cys and Hcy with 1-pyrenecarboxaldehyde. |
Why This Matters
This ultra-low detection limit demonstrates 1-Pyrenecarboxaldehyde's unique utility as a derivatization agent for highly sensitive mass spectrometric analysis of biothiols, a capability not provided by other pyrene derivatives lacking a reactive aldehyde group.
